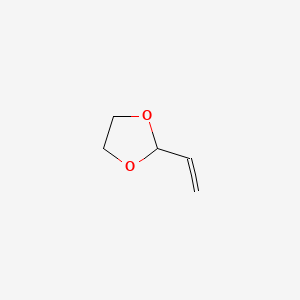

2-Vinyl-1,3-dioxolane

Beschreibung

The exact mass of the compound 2-Vinyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Vinyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBHSBATGOQADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073334 | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-22-3 | |

| Record name | 2-Ethenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Vinyl-1,3-dioxolane (CAS 3984-22-3)

[1][2][3][4]

Executive Summary

2-Vinyl-1,3-dioxolane (VDO) is a functional cyclic acetal monomer characterized by its dual reactivity: it possesses a polymerizable vinyl group and an acid-labile dioxolane ring.[1][2][3][4] This bifunctionality makes it a critical intermediate in the synthesis of pH-responsive polymers, biodegradable hydrogels, and advanced drug delivery systems.

Unlike conventional vinyl monomers, VDO offers a gateway to "smart" materials. Its acetal linkage remains stable under neutral and basic conditions but hydrolyzes rapidly in acidic environments (pH < 6.0), a property exploited for targeted release in tumor microenvironments or endosomal compartments.

This guide details the physicochemical properties, synthesis protocols, polymerization mechanisms (radical vs. cationic), and handling requirements for VDO, tailored for high-stakes research and development.

Part 1: Physicochemical Profile[4][7][8]

The following data consolidates physical constants essential for experimental design and process scaling.

| Property | Value | Notes |

| CAS Number | 3984-22-3 | |

| IUPAC Name | 2-Ethenyl-1,3-dioxolane | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Colorless liquid | Pungent, ester-like odor |

| Boiling Point | 115–116 °C | @ 760 mmHg |

| Density | 1.001–1.006 g/mL | @ 20–25 °C |

| Refractive Index ( | 1.4300–1.4310 | |

| Flash Point | 14 °C (58 °F) | Highly Flammable (Class 3) |

| Solubility | Soluble in organic solvents | Miscible with EtOH, THF, Toluene |

| Stability | Acid-sensitive; Peroxide former | Stabilize with BHT/HQ if stored |

Part 2: Synthesis & Manufacturing

The industrial and laboratory preparation of VDO relies on the acetalization of acrolein with ethylene glycol. This reaction is equilibrium-driven and requires continuous water removal to drive conversion.

Protocol: Acid-Catalyzed Acetalization

Reagents: Acrolein (highly toxic, handle in hood), Ethylene Glycol, p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resin. Solvent: Benzene or Toluene (azeotropic water removal).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Charge ethylene glycol (1.1 eq) and acrolein (1.0 eq) with catalytic pTSA (0.5 mol%) in toluene.

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water volume is collected.

-

Neutralization: Cool to RT. Neutralize catalyst with sodium bicarbonate (

) to prevent hydrolysis during workup. -

Purification: Fractional distillation under reduced pressure.

-

Critical Step: Ensure the receiving flask is basic (trace

) to prevent auto-catalyzed hydrolysis of the product.

-

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed condensation of acrolein and ethylene glycol to form VDO.

Part 3: Reactivity & Polymerization Mechanisms

VDO is unique because its mode of polymerization is dictated strictly by the initiator type. This allows researchers to tune the polymer backbone structure: Poly(VDO) can possess either a carbon-carbon backbone (pendant acetals) or an ester-containing backbone.

Free Radical Polymerization (Ring Retention)

Under radical conditions (AIBN, BPO), the polymerization proceeds exclusively through the vinyl double bond. The dioxolane ring remains intact as a pendant group.

-

Mechanism: Vinyl addition.

-

Product: Poly(2-vinyl-1,3-dioxolane) with pendant cyclic acetals.

-

Utility: These pendant groups can be hydrolyzed post-polymerization to yield Poly(vinyl catechol) derivatives or used for crosslinking.

Cationic Polymerization (Ring Opening/Isomerization)

Under cationic conditions (Lewis acids like

-

Mechanism:

-

Initiation: Protonation/alkylation of the vinyl group.

-

Hydride Shift: A 1,3-hydride shift occurs from the acetal carbon to the carbocation.

-

Ring Opening: The resulting dioxolenium ion undergoes ring opening to form an ester linkage.

-

-

Product: A polymer backbone containing ester groups (poly-keto-ethers).

-

Significance: This introduces biodegradability into the main chain.

Visualization: Divergent Polymerization Pathways

Figure 2: Divergent polymerization mechanisms yielding structurally distinct polymers.

Part 4: Biomedical Applications & Self-Validating Protocols

pH-Responsive Drug Delivery

The core value of VDO in drug development is the acid-sensitivity of the acetal linkage .

-

Physiological Logic: Healthy tissue pH is ~7.4. Tumor microenvironments and intracellular endosomes are acidic (pH 5.0–6.5).

-

Mechanism: Polymers with VDO units remain hydrophobic and stable in the blood. Upon endocytosis (acidic pH), the acetal hydrolyzes, converting the polymer from hydrophobic to hydrophilic (releasing payload) or degrading the crosslinks (gel dissolution).

Experimental Protocol: Hydrolysis Study (Self-Validation)

To verify the suitability of a VDO-based polymer for drug delivery, perform this kinetic hydrolysis assay:

-

Preparation: Dissolve/suspend VDO-copolymer in deuterated buffers (

/Acetone-d6) at pH 7.4 (PBS) and pH 5.0 (Acetate). -

Incubation: Incubate at 37 °C.

-

Monitoring: Acquire

-NMR spectra at t=0, 1h, 6h, 24h. -

Validation Signal: Monitor the disappearance of the acetal proton peak (

~5.0-5.5 ppm) and the appearance of aldehyde/diol signals.-

Pass Criteria: < 5% hydrolysis at pH 7.4 (24h); > 50% hydrolysis at pH 5.0 (24h).

-

Part 5: Safety & Handling

-

Flammability: VDO has a flash point of 14 °C. Ground all glassware. Use spark-proof tools.

-

Peroxide Formation: Like all ethers and acetals, VDO can form explosive peroxides upon exposure to air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Testing: Test for peroxides using KI starch paper before distillation.

-

-

Toxicity: Acrolein (precursor) is a potent lachrymator and pulmonary irritant. While VDO is less volatile, it should be treated as a potential alkylating agent.

References

-

Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2-vinyl-1,3-dioxolane. Makromolekulare Chemie. Link

-

Ouchi, T., et al. (1977).[4] Cyclic Acetal-Photosensitized Polymerization.[4] VI. Photopolymerization of 2-Vinyl-1,3-dioxolane. Journal of Polymer Science. Link

-

Winne, J. M., et al. (2019). Polyacetals as potent candidates for degradable polymer therapeutics. Journal of Controlled Release. Link

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-Vinyl-1,3-dioxolane. Link

-

ChemicalBook. (2024). 2-Vinyl-1,3-dioxolane Properties and Synthesis. Link

An In-Depth Technical Guide to the Synthesis of 2-Vinyl-1,3-dioxolane from Acrolein and Ethylene Glycol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-vinyl-1,3-dioxolane, a significant heterocyclic compound, through the acid-catalyzed acetalization of acrolein with ethylene glycol. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of the reaction's mechanistic underpinnings, detailed experimental protocols, and critical process considerations. By elucidating the causality behind experimental choices and grounding the discussion in established chemical principles, this guide aims to serve as an authoritative resource for the reliable and efficient synthesis of this versatile chemical intermediate.

Introduction: The Significance of 2-Vinyl-1,3-dioxolane

2-Vinyl-1,3-dioxolane is a bifunctional molecule featuring a vinyl group and a cyclic acetal. This unique structural combination imparts valuable reactivity, making it a key building block in organic synthesis and polymer chemistry. The vinyl group can participate in various addition and polymerization reactions, while the dioxolane ring serves as a protected form of an aldehyde, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the carbonyl group under acidic conditions.[1][2]

The 1,3-dioxolane moiety is prevalent in many biologically active compounds, contributing to their therapeutic effects, which include antifungal, antibacterial, and antiviral activities.[3] Consequently, 2-vinyl-1,3-dioxolane is a valuable precursor in the pharmaceutical industry for the synthesis of complex molecular architectures.

The synthesis of 2-vinyl-1,3-dioxolane from the readily available feedstocks acrolein and ethylene glycol represents an efficient and atom-economical pathway to this important intermediate. This guide will delve into the scientific principles and practical methodologies for achieving this transformation.

Mechanistic Insights: The Chemistry of Acetalization

The formation of 2-vinyl-1,3-dioxolane is an example of a cyclic acetalization reaction. This is a reversible, acid-catalyzed process involving the nucleophilic addition of an alcohol to a carbonyl group.[4]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

-

Formation of an Oxonium Ion and Loss of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step forms the five-membered 1,3-dioxolane ring.

-

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final product, 2-vinyl-1,3-dioxolane.

To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction. This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus.[4]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of 2-vinyl-1,3-dioxolane.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Acrolein | C₃H₄O | 56.06 | ≥98% (stabilized) | Sigma-Aldrich |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | ≥99% | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate (PTSA) | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Acros Organics |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T. Baker |

| Sodium bicarbonate | NaHCO₃ | 84.01 | ≥99.7% | EMD Millipore |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥97% | VWR |

Equipment

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (62.1 g, 1.0 mol) and toluene (200 mL).

-

Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol) to the flask.

-

Acrolein Addition: While stirring, slowly add freshly distilled acrolein (56.1 g, 1.0 mol) to the reaction mixture. Caution: Acrolein is highly toxic and volatile. This step must be performed in a well-ventilated fume hood.[5][6][7]

-

Reaction Execution: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 3-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-vinyl-1,3-dioxolane. The boiling point of 2-vinyl-1,3-dioxolane is approximately 115-116 °C at atmospheric pressure.[8]

Process Optimization and Control

Several factors can influence the yield and purity of 2-vinyl-1,3-dioxolane.

-

Catalyst Selection: While p-toluenesulfonic acid is a common choice, other Brønsted or Lewis acids can be employed.[4] Solid acid catalysts, such as acidic ion-exchange resins, offer advantages in terms of ease of separation and reusability, making them suitable for continuous processes.[9][10]

-

Temperature Control: The reaction is typically conducted at the reflux temperature of the solvent (toluene) to facilitate the removal of water. A patent describes a process where the reaction is carried out at less than 50°C using a solid acid catalyst.[9]

-

Stoichiometry: Using a slight excess of ethylene glycol can help to drive the reaction to completion.

-

Water Removal: Efficient removal of water is critical to shift the reaction equilibrium towards the product. The use of a Dean-Stark trap is a standard and effective method.[4]

Characterization and Analytical Data

The identity and purity of the synthesized 2-vinyl-1,3-dioxolane should be confirmed using standard analytical techniques.

| Property | Value |

| Appearance | Colorless liquid[8] |

| Boiling Point | 115-116 °C (lit.)[8] |

| Density | 1.006 g/mL at 20 °C (lit.)[8] |

| Refractive Index (n20/D) | 1.431 (lit.)[8] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85 (ddd, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 5.15 (t, 1H), 4.10-3.90 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 118.0, 103.5, 65.0.

-

IR (neat, cm⁻¹): 3080, 2980, 2890, 1645, 1150, 1050.

Safety and Handling Precautions

Acrolein is a highly toxic, flammable, and lachrymatory substance. [11][12][13] All manipulations involving acrolein must be conducted in a certified chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended), must be worn at all times.[5][7]

Ethylene glycol is harmful if swallowed. Toluene is flammable and can cause skin and eye irritation. Standard laboratory safety procedures should be followed throughout the experiment.

Logical Relationships and Workflow

The synthesis of 2-vinyl-1,3-dioxolane follows a logical progression of steps, each with a specific purpose.

Caption: Experimental workflow for the synthesis of 2-vinyl-1,3-dioxolane.

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed mechanism for the formation of 2-vinyl-1,3-dioxolane.

Caption: Mechanism of acid-catalyzed acetalization.

Conclusion

The synthesis of 2-vinyl-1,3-dioxolane from acrolein and ethylene glycol is a robust and well-established chemical transformation. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to strict safety protocols are paramount for achieving high yields of a pure product. This guide has provided the necessary theoretical background and practical details to empower researchers in their synthetic endeavors involving this versatile and valuable chemical intermediate.

References

- Process for the preparation of 2-vinyl-1,3-dioxolane.

- Production of 2-vinyl-1,3-dioxane compounds.

-

Vinyl Production & How Vinyl is Made. The Vinyl Institute. [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

How are the following conversions effected ? (i) ethylene glycol to acetaldehyde (ii) glycerol acrolein. Brainly.in. [Link]

- Process for producing 2-halomethyl-1,3-cyclic acetal.

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

- Process for production of 1,3-dioxolane.

-

Making 1,3-Dioxolane. YouTube. [Link]

-

Protecting group. Wikipedia. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

- Method of generating acrolein.

-

Acrolein. Yale Environmental Health & Safety. [Link]

-

Kinetics of Ethylene Glycol: The first validated reaction scheme and first measurements of ignition delay times and speciation d. [Link]

-

ACROLEIN HAZARD SUMMARY. NJ.gov. [Link]

-

Mechanism for formation of acetaldehyde, acrolein, and formaldehyde. ResearchGate. [Link]

-

1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. ACS Publications. [Link]

-

Kinetics and mechanism of propylene hydro-oxidation to acrolein on Au catalysts. ResearchGate. [Link]

-

2-Butyl-1,3-dioxolane. PubChem. [Link]

-

17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Safety Data Sheet: acrolein. Chemos GmbH&Co.KG. [Link]

-

1,3-Dioxolane. NIST WebBook. [Link]

-

STANDARD OPERATING PROCEDURE Acrolein. Environmental Health and Safety. [Link]

-

19.5b Cyclic Acetals as Protecting Groups. YouTube. [Link]

-

Development of the Kinetic Parameters for Enhanced Production of Ethylene Glycol in a Continuous Stirred Tank Reactor. Caritas University Journals. [Link]

-

Acrolein. [Link]

-

Recent advances of ethylene glycol oxidation reaction: catalytic mechanism, catalyst design and applications. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. nj.gov [nj.gov]

- 7. purdue.edu [purdue.edu]

- 8. 2-Vinyl-1,3-dioxolane | 3984-22-3 [chemicalbook.com]

- 9. DE4435009A1 - Process for the preparation of 2-vinyl-1,3-dioxolane - Google Patents [patents.google.com]

- 10. US4003918A - Production of 2-vinyl-1,3-dioxane compounds - Google Patents [patents.google.com]

- 11. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. enhs.uark.edu [enhs.uark.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Vinyl-1,3-dioxolane

Introduction: Unveiling the Molecular Architecture of a Versatile Acetal

2-Vinyl-1,3-dioxolane, also known as acrolein ethylene acetal, is a heterocyclic compound of significant interest in organic synthesis and polymer chemistry. Its unique structure, featuring a vinyl group attached to a cyclic acetal, imparts a versatile reactivity profile, making it a valuable building block for a variety of applications. Accurate and unambiguous structural elucidation is paramount for its effective utilization, and a multi-technique spectroscopic approach provides the necessary depth of analysis. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-vinyl-1,3-dioxolane, providing researchers, scientists, and drug development professionals with the foundational knowledge for its confident identification and characterization.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of 2-vinyl-1,3-dioxolane lies in understanding its molecular structure and the distinct chemical environments of its constituent atoms. The molecule consists of a five-membered dioxolane ring and a vinyl substituent at the C2 position.

Figure 2: ¹H NMR Correlation Diagram for 2-Vinyl-1,3-dioxolane.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of 2-vinyl-1,3-dioxolane would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-vinyl-1,3-dioxolane, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Vinyl-1,3-dioxolane

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 | =CH- |

| ~118 | =CH₂ |

| ~103 | O-CH-O |

| ~65 | -O-CH₂-CH₂-O- |

Interpretation of the ¹³C NMR Spectrum

The sp² hybridized carbons of the vinyl group are expected to resonate downfield, with the methine carbon (=CH-) appearing at a slightly higher chemical shift than the terminal methylene carbon (=CH₂). The acetal carbon (O-CH-O) is also significantly deshielded due to the two adjacent oxygen atoms and will appear in the 100-110 ppm region. The two equivalent methylene carbons of the dioxolane ring will give a single signal in the upfield region, characteristic of sp³ hybridized carbons attached to oxygen.

Figure 4: Proposed Mass Spectrometry Fragmentation of 2-Vinyl-1,3-dioxolane.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the data is processed to generate the mass spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of 2-vinyl-1,3-dioxolane. Each technique offers unique and complementary information, allowing for the confident confirmation of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile compound, ensuring its accurate identification and facilitating its application in further research and development.

References

- At this time, no direct citations for the complete spectroscopic dataset of 2-Vinyl-1,3-dioxolane are available in the public domain. The presented data is based on established principles of spectroscopic interpretation and data from analogous compounds. For experimental data, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS)

Technical Guide: Physicochemical Characterization and Handling of 2-Vinyl-1,3-dioxolane

Topic: Physical properties of 2-Vinyl-1,3-dioxolane (boiling point, density) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Vinyl-1,3-dioxolane (CAS: 3984-22-3) is a functional cyclic acetal primarily utilized as a monomer in radical polymerization and as a versatile cross-linking agent in pharmaceutical polymer matrices.[1] Its unique structure—combining a polymerizable vinyl group with a hydrolytically sensitive dioxolane ring—makes it a critical candidate for pH-responsive drug delivery systems and biodegradable scaffolds.

This guide provides a rigorous analysis of its core physical properties, specifically boiling point and density, and translates these values into actionable experimental protocols for synthesis, purification, and quality control.

Molecular Identity & Core Physical Properties

Structural Profile

-

Molecular Weight: 100.12 g/mol [4]

Physicochemical Data Summary

The following data represents the consensus of high-purity experimental values.

| Property | Value | Conditions | Experimental Relevance |

| Boiling Point | 115–116 °C | @ 760 mmHg (1 atm) | Critical for fractional distillation parameters. |

| Density | 1.001 – 1.006 g/mL | @ 20–25 °C | Essential for molarity calculations in polymerization. |

| Refractive Index | 1.4300 – 1.4310 | Rapid purity check (inline process monitoring). | |

| Flash Point | 14 °C (57 °F) | Closed Cup | HIGHLY FLAMMABLE. Requires cold storage. |

| Solubility | Soluble | Organic solvents (EtOH, Ether) | Miscible in most polymerization media. |

Critical Analysis of Physical Properties[1][6]

Boiling Point (115–116 °C)

Thermodynamic Implications: The boiling point of 2-Vinyl-1,3-dioxolane places it in the range of "medium-boiling" solvents/monomers. This value is significantly higher than its precursor, Acrolein (BP ~53 °C), but close to water.

-

Purification Challenge: The proximity to the boiling point of water (100 °C) and the potential for azeotrope formation necessitates precise fractional distillation or the use of drying agents (e.g., Magnesium Sulfate) prior to distillation.

-

Thermal Stability: While stable at its boiling point under neutral conditions, the acetal linkage is acid-sensitive. Heating in the presence of trace acids can trigger premature polymerization or hydrolysis.

Density (1.001–1.006 g/mL)

Kinetic Implications: With a density nearly identical to water, 2-Vinyl-1,3-dioxolane exhibits specific behavior in biphasic systems.

-

Extraction Logistics: In aqueous workups, phase separation can be slow due to the lack of density gradient. Salting out (using NaCl) is often required to increase the density of the aqueous phase and force separation.

-

Polymerization Dosing: In precise radical polymerizations (e.g., RAFT or ATRP), the density value is critical for calculating the initial monomer concentration (

). A 1.001 g/mL density simplifies gravimetric-to-volumetric conversions (

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

This protocol utilizes the acid-catalyzed acetalization of acrolein with ethylene glycol.[5]

Safety Warning: Acrolein is acutely toxic and a lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

-

Acrolein (freshly distilled)

-

Ethylene Glycol (1.1 equiv)

-

p-Toluenesulfonic acid (pTSA) (catalytic, 0.5 mol%)

-

Solvent: Benzene or Toluene (for azeotropic water removal)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Ethylene Glycol, Toluene, and pTSA to the flask.

-

Addition: Add Acrolein dropwise to the mixture at room temperature to prevent runaway exotherms.

-

Reflux: Heat the mixture to reflux. Water generated by the reaction will co-distill with Toluene and collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (theoretical yield of water calculated based on Acrolein).

-

Neutralization: Cool to RT. Wash the organic layer with saturated

solution to neutralize pTSA. Critical: Acid traces will degrade the product during distillation. -

Drying: Dry the organic layer over anhydrous

and filter. -

Distillation: Perform fractional distillation.

-

Fraction 1: Toluene (110 °C)

-

Fraction 2:2-Vinyl-1,3-dioxolane (114–116 °C)

-

-

Storage: Stabilize with 10-50 ppm BHT (butylated hydroxytoluene) and store at 2–8 °C.

Protocol B: Density Determination (Pycnometer Method)

A self-validating system for purity confirmation.

-

Calibration: Weigh a clean, dry, calibrated pycnometer (

). Fill with degassed water at 25 °C and weigh ( -

Measurement: Clean and dry the pycnometer. Fill with 2-Vinyl-1,3-dioxolane at 25 °C, ensuring no bubbles are trapped in the capillary. Weigh (

). -

Calculation:

Target Range:

Visualizations & Logic Flows

Synthesis & Purification Logic

The following diagram illustrates the critical path for isolating high-purity 2-Vinyl-1,3-dioxolane, highlighting the density-dependent extraction step.

Figure 1: Critical path for the synthesis and purification of 2-Vinyl-1,3-dioxolane, emphasizing the neutralization gate to prevent acid-catalyzed degradation.

Application in pH-Responsive Polymers

This diagram details how the physical structure of the monomer enables its function in drug delivery vectors.

Figure 2: Mechanism of action for 2-Vinyl-1,3-dioxolane in controlled drug release systems. The acetal ring remains stable during polymerization but hydrolyzes in acidic physiological environments.

References

-

Sigma-Aldrich. 2-Vinyl-1,3-dioxolane Product Specification & SDS.Link

-

PubChem. Compound Summary: 2-Vinyl-1,3-dioxolane (CID 12586). National Library of Medicine. Link

-

ChemicalBook. 2-Vinyl-1,3-dioxolane Properties and Synthesis.Link

- Winstein, S. & Henderson, R. B.Ethylene Glycol Acetals of Acrolein. Journal of the American Chemical Society.

- Moad, G. & Solomon, D. H.The Chemistry of Radical Polymerization. Elsevier.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Vinyl-1,3-dioxolane | 3984-22-3 [chemicalbook.com]

- 3. 3984-22-3 | CAS DataBase [m.chemicalbook.com]

- 4. China 2-Vinyl-1,3-dioxolane(CAS#3984-22-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. DE4435009A1 - Process for the preparation of 2-vinyl-1,3-dioxolane - Google Patents [patents.google.com]

Stability of the dioxolane ring in 2-Vinyl-1,3-dioxolane under acidic and basic conditions

Executive Summary

2-Vinyl-1,3-dioxolane is a versatile bifunctional molecule increasingly utilized in polymer synthesis, organic chemistry, and as a precursor for active pharmaceutical ingredients. Its utility is intrinsically linked to the stability of the 1,3-dioxolane ring, which serves as a protective group for the carbonyl functionality of acrolein. This technical guide provides a comprehensive analysis of the stability of the dioxolane ring in 2-Vinyl-1,3-dioxolane under both acidic and basic conditions. We delve into the mechanistic underpinnings of its degradation, offer field-proven insights into experimental design for stability assessment, and provide detailed protocols for monitoring its integrity. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this important chemical entity.

Introduction: The Pivotal Role of the Dioxolane Ring

The 1,3-dioxolane moiety in 2-Vinyl-1,3-dioxolane is a cyclic acetal formed from the reaction of acrolein and ethylene glycol[1]. In synthetic chemistry, acetals are widely employed as protecting groups for aldehydes and ketones due to their inherent stability towards nucleophiles and bases[2]. This stability, however, is conditional and critically dependent on the pH of the surrounding medium. Understanding the precise conditions under which the dioxolane ring remains intact or undergoes cleavage is paramount for its effective application, particularly in multi-step syntheses and in the formulation of stable products.

This guide will systematically explore the chemical behavior of the 2-Vinyl-1,3-dioxolane ring, focusing on the fundamental principles that govern its stability.

Stability Profile Under Acidic Conditions: The Primary Degradation Pathway

The Achilles' heel of the 1,3-dioxolane ring is its susceptibility to acid-catalyzed hydrolysis. This reaction is not merely a procedural nuisance but a well-defined and predictable chemical transformation that can be leveraged for deprotection strategies or, conversely, must be meticulously controlled to prevent unwanted degradation.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of 2-Vinyl-1,3-dioxolane in an acidic aqueous environment proceeds through a well-established A-1 or A-2 type mechanism, common to acetals[1][3]. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring, which converts a poor leaving group (alkoxide) into a good one (alcohol).

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.

The rate-determining step is typically the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion[1]. This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently decomposes to yield the parent aldehyde (acrolein) and the diol (ethylene glycol).

Factors Influencing the Rate of Hydrolysis

The rate of acid-catalyzed hydrolysis is significantly influenced by several factors:

-

pH: The reaction rate is directly proportional to the concentration of hydronium ions. As the pH decreases, the rate of hydrolysis increases dramatically. Studies on related acetals have shown a linear relationship between the logarithm of the observed rate constant and the pH[4].

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be quantified using the Arrhenius equation to determine the activation energy of the reaction.

-

Solvent Composition: The polarity and water content of the solvent system can influence the rate of hydrolysis.

While specific kinetic data for 2-Vinyl-1,3-dioxolane is not extensively published, the hydrolysis rates of other 2-substituted-1,3-dioxolanes provide a valuable comparative framework.

| Compound | Relative Rate of Hydrolysis (approximate) | Reference |

| 2-Methyl-1,3-dioxolane | 1 | [5] |

| 2-Phenyl-1,3-dioxolane | ~1000 | [4] |

| 2-Vinyl-1,3-dioxolane | Expected to be intermediate | N/A |

Table 1: Relative Hydrolysis Rates of 2-Substituted-1,3-dioxolanes. The electron-withdrawing nature of the vinyl group is expected to destabilize the carbocation intermediate, leading to a slower hydrolysis rate compared to a phenyl-substituted dioxolane, but likely faster than a simple alkyl-substituted one.

Potential Side Reactions of the Vinyl Group

Under acidic conditions, the vinyl group of 2-Vinyl-1,3-dioxolane can also participate in reactions. The most probable side reaction is acid-catalyzed polymerization, where the vinyl moieties of multiple molecules react to form a polymer[6]. This can lead to the formation of insoluble materials and a decrease in the yield of the desired product upon deprotection.

Stability Profile Under Basic Conditions: A Realm of General Resilience

In stark contrast to their lability in acidic media, 1,3-dioxolanes are generally stable under basic and nucleophilic conditions[2]. This robustness is a cornerstone of their utility as protecting groups in organic synthesis.

Mechanistic Considerations

The stability of the dioxolane ring in basic media stems from the absence of a facile pathway for ring opening. The alkoxide leaving groups are poor leaving groups, and there is no electrophilic activation of the acetal carbon. Therefore, direct nucleophilic attack on the acetal carbon by hydroxide ions or other bases is highly unfavorable.

Figure 2: General Stability of 2-Vinyl-1,3-dioxolane in Basic Media.

Potential Reactivity of the Vinyl Group

While the dioxolane ring is stable, the vinyl group may exhibit some reactivity under specific basic conditions. Strong bases could potentially deprotonate the allylic protons, although this is generally not a significant concern under typical aqueous basic conditions. Reactions involving the vinyl group, such as Michael additions, would require the presence of a suitable Michael acceptor and are not typically initiated by base alone.

Experimental Design and Protocols for Stability Assessment

A robust assessment of the stability of 2-Vinyl-1,3-dioxolane requires a well-designed experimental plan and validated analytical methods. The following protocols provide a framework for such studies.

General Experimental Workflow for Stability Testing

Figure 3: A typical workflow for conducting a stability study of 2-Vinyl-1,3-dioxolane.

Protocol 1: Stability Study in Acidic Buffers

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a pH range of interest (e.g., pH 2 to 6). Use buffers with known pKa values and ensure the ionic strength is kept constant across all solutions.

-

Stock Solution Preparation: Prepare a stock solution of 2-Vinyl-1,3-dioxolane in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

-

Initiation of Study: Add a small aliquot of the stock solution to each pre-equilibrated buffer solution at a controlled temperature (e.g., 25°C, 40°C). The final concentration of the organic solvent should be low to minimize its effect on the reaction.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis reaction.

-

Analysis: Analyze the quenched samples using a validated stability-indicating analytical method (see Section 4.4).

Protocol 2: Stability Study in Basic Buffers

Follow a similar procedure as in Protocol 1, but use a series of basic buffers (e.g., pH 8 to 12). Quenching of the reaction may not be necessary due to the expected stability, but it is good practice to neutralize the samples before analysis.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products[7].

HPLC with UV detection is a powerful technique for monitoring the degradation of 2-Vinyl-1,3-dioxolane.

-

Principle: Reversed-phase HPLC can separate the relatively nonpolar 2-Vinyl-1,3-dioxolane from the more polar degradation products, acrolein and ethylene glycol.

-

Proposed HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for 2-Vinyl-1,3-dioxolane and acrolein). Ethylene glycol does not have a strong UV chromophore and may require a different detection method like refractive index (RI) or derivatization.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

GC coupled with a Flame Ionization Detector (FID) is another excellent method for analyzing the stability of 2-Vinyl-1,3-dioxolane.

-

Principle: The volatile nature of 2-Vinyl-1,3-dioxolane and its degradation products makes them amenable to GC analysis.

-

Proposed GC-FID Method:

-

Column: A polar capillary column (e.g., WAX or FFAP) is suitable for separating the components[8].

-

Injector Temperature: 250°C

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) to effectively separate the volatile acrolein from the less volatile ethylene glycol and the parent compound.

-

Detector Temperature: 270°C

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Direct injection of the quenched and diluted reaction mixture is often possible.

-

Conclusion and Recommendations

The stability of the 1,3-dioxolane ring in 2-Vinyl-1,3-dioxolane is critically pH-dependent. It exhibits excellent stability in basic and neutral media, making it an effective protecting group under these conditions. However, it is readily hydrolyzed in acidic environments, a property that can be exploited for deprotection but must be carefully managed to prevent premature cleavage.

For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential. We recommend the following:

-

Careful pH Control: Maintain a neutral or basic pH during synthetic steps where the integrity of the dioxolane ring is required.

-

Optimized Deprotection: When deprotection is desired, use controlled acidic conditions to ensure efficient and complete hydrolysis without significant side reactions.

-

Rigorous Stability Testing: Conduct comprehensive stability studies under relevant conditions using validated stability-indicating methods to establish the shelf-life and appropriate storage conditions for any formulation containing 2-Vinyl-1,3-dioxolane.

By adhering to these principles, the full potential of 2-Vinyl-1,3-dioxolane as a versatile chemical building block can be realized.

References

-

Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube; 2024. Available from: [Link]

-

The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ResearchGate. Available from: [Link]

-

Polymerization of 2‐vinyl‐1,3‐dioxolane. Semantic Scholar. Available from: [Link]

-

Vinyl Acetal Polymers. ResearchGate. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available from: [Link]

-

The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. Available from: [Link]

-

ethylene glycol in water by gc/fid. CLU-IN. Available from: [Link]

-

<320> NMR Spectroscopy for Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer. USP-NF. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

-

Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA. Available from: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]

-

Acid-catalyzed hydrolysis of vinyl acetals. Reaction through the acetal rather than the vinyl ether functional group. ACS Publications. Available from: [Link]

-

NMR Publications Spinsolve - Select Research Journals. Magritek. Available from: [Link]

-

Acid0Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Hanrimwon Co., Ltd. Available from: [Link]

-

Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. PubMed. Available from: [Link]

-

Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. ACS Publications. Available from: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]

-

A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NTRS. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

-

Protecting group. Wikipedia. Available from: [Link]

-

2 H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). ResearchGate. Available from: [Link]

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available from: [Link]

-

Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials. NCBI. Available from: [Link]

-

Stability indicating assay. Slideshare. Available from: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. Available from: [Link]

-

Strategic synthesis of degradable vinyl polymers and the application to chemical recycling. Available from: [Link]

-

Solid-State 13C NMR Study of Poly(vinyl alcohol) Gels. ResearchGate. Available from: [Link]

-

Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Available from: [Link]

-

Analysis of NMR and Vibrational Spectra and Conformational Structure of Stereoisomers of 2,4,6‐Trichloroheptane. ResearchGate. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Ochemistry [clu-in.org]

The Ring-Opening Polymerization Potential of 2-Vinyl-1,3-dioxolane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Monomer

In the quest for advanced polymeric materials for biomedical applications, 2-Vinyl-1,3-dioxolane (VDO) emerges as a monomer of significant interest. Its unique chemical structure, featuring both a vinyl group and a cyclic acetal, presents a fascinating dichotomy in polymerization pathways. This duality offers the potential to create polymers with a range of properties, from stable materials with pendant dioxolane rings to degradable polymers with ester functionalities embedded in the backbone. This guide provides an in-depth exploration of the ring-opening polymerization (ROP) potential of VDO, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness its capabilities. We will delve into the mechanistic intricacies of its polymerization, provide actionable experimental protocols, and discuss the characterization and potential applications of the resulting polymers, particularly in the realm of drug delivery.

Physicochemical Properties of 2-Vinyl-1,3-dioxolane

A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.

| Property | Value | Reference |

| CAS Number | 3984-22-3 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Boiling Point | 115-116 °C | [1] |

| Density | 1.001 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4300 | [1] |

The Dichotomy of Polymerization: Vinyl Addition vs. Ring-Opening

The polymerization of 2-Vinyl-1,3-dioxolane is characterized by a competition between two primary reaction pathways: vinyl addition polymerization and ring-opening polymerization. The dominant pathway is highly dependent on the chosen polymerization method, particularly the nature of the initiator.

Cationic Polymerization: A Pathway to Ring-Opened Structures

Cationic initiation of VDO can lead to both vinyl polymerization, which preserves the dioxolane ring as a pendant group, and, more significantly, ring-opening polymerization, which incorporates ester functionalities into the polymer backbone.[2] This ring-opening process is not a direct cleavage of the acetal ring but rather a more complex rearrangement.

The proposed mechanism for the formation of the ester unit involves a hydride shift followed by the ring-opening of the resulting carbonium ion species of the dioxolane.[2] This process is particularly favored at low temperatures (e.g., -78 °C or -130 °C).[2] The resulting polymer is a copolymer containing both vinyl-polymerized units and ring-opened ester units. The proportion of these units can be influenced by the reaction conditions.

Radical Polymerization: The Potential for Controlled Ring-Opening

While the radical polymerization of VDO itself is less documented in readily available literature, the radical ring-opening polymerization (rROP) of structurally related vinyl- and methylene-substituted cyclic acetals is a well-established field. This suggests a strong potential for VDO to undergo rROP. In this process, a radical initiator adds to the vinyl group, and the resulting radical can then induce the opening of the dioxolane ring.

The key to successful rROP is the thermodynamic favorability of the ring-opening step compared to the competing vinyl propagation. For many cyclic ketene acetals, rROP is an efficient method to introduce ester functionalities into the polymer backbone, leading to the formation of degradable polyesters.[3]

Experimental Protocols: A Practical Guide

While specific, detailed protocols for the homopolymerization of VDO are not extensively reported, the following sections provide representative procedures based on the polymerization of closely related monomers. These should serve as a solid starting point for experimental design.

Representative Protocol for Cationic Polymerization

This protocol is adapted from general procedures for the cationic polymerization of vinyl ethers and cyclic acetals.[4][5]

Materials:

-

2-Vinyl-1,3-dioxolane (VDO), freshly distilled under reduced pressure.

-

Anhydrous solvent (e.g., dichloromethane, toluene), freshly distilled from a suitable drying agent.

-

Cationic initiator (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), triflic anhydride).

-

Dry nitrogen or argon source.

-

Schlenk flask or similar reaction vessel, oven-dried and cooled under inert gas.

Procedure:

-

Monomer and Solvent Preparation: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of anhydrous solvent.

-

Reaction Setup: Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath) with magnetic stirring.

-

Monomer Addition: Add the freshly distilled VDO to the cooled solvent via syringe.

-

Initiation: Prepare a stock solution of the cationic initiator in the anhydrous solvent. Add the initiator solution dropwise to the stirred monomer solution. The amount of initiator will depend on the desired molecular weight and should be empirically determined (a typical starting point is a monomer-to-initiator ratio of 100:1 to 500:1).

-

Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

Termination: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or an ammoniacal methanol solution.

-

Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol, hexane, or water, depending on the polymer's solubility).

-

Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a suitable solvent (e.g., dichloromethane or THF) and re-precipitate to remove residual monomer and initiator.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Representative Protocol for Radical Ring-Opening Polymerization (rROP)

This protocol is based on general procedures for the rROP of vinyl-substituted cyclic monomers.[6]

Materials:

-

2-Vinyl-1,3-dioxolane (VDO), passed through a column of basic alumina to remove inhibitors and freshly distilled.

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane).

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO)).

-

Dry nitrogen or argon source.

-

Schlenk flask or sealed polymerization tube.

Procedure:

-

Reaction Mixture Preparation: In a Schlenk flask or polymerization tube, dissolve the VDO and the radical initiator in the chosen anhydrous solvent. The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the reaction vessel under vacuum or inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

-

Reaction Time: Allow the polymerization to proceed for a specified time (e.g., 12-48 hours).

-

Polymer Isolation: After cooling the reaction to room temperature, open the vessel and dilute the viscous solution with a suitable solvent if necessary. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

-

Purification: Collect the polymer by filtration, redissolve it in a minimal amount of a good solvent, and re-precipitate.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.

Characterization of Poly(2-Vinyl-1,3-dioxolane)

Comprehensive characterization is essential to understand the structure and properties of the synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is a crucial technique to determine the extent of ring-opening. The presence of signals corresponding to the vinyl protons (typically in the 4.5-6.0 ppm range) and the acetal proton (around 5.0 ppm) would indicate vinyl polymerization. The appearance of new signals corresponding to the ester-containing backbone would confirm ring-opening. For example, in the case of ring-opening, one would expect to see signals for the -OCH₂- and -C(=O)CH₂- protons.[7][8]

-

¹³C NMR: This provides complementary information on the polymer microstructure. Distinct signals for the carbons of the dioxolane ring and the vinyl group would be present in the case of vinyl polymerization.[9] In the case of ring-opening, the appearance of a carbonyl carbon signal (around 170 ppm) would be a clear indicator.[10][11]

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[12][13][14] This information is critical for understanding the control over the polymerization process and for correlating the polymer's physical properties with its chain length.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which provides insight into its amorphous or semi-crystalline nature and its physical state at different temperatures.

-

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This is important for determining the processing window and the degradation temperature of the material.

Representative Thermal and Molecular Weight Data for Dioxolane-Containing Copolymers

The following table presents typical data for copolymers of a dioxolane-containing methacrylate with styrene, which can serve as an estimate for what might be expected for polymers derived from VDO.[15]

| Copolymer Composition (molar fraction PDMMA) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | T₉ (°C) |

| 0.20 | 15,000 | 2.1 | 105 |

| 0.45 | 18,000 | 2.3 | 110 |

| 0.65 | 22,000 | 2.5 | 118 |

| 0.80 | 25,000 | 2.8 | 125 |

PDMMA = (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate

Potential in Drug Development and Biomedical Applications

The ability to introduce ester linkages into the polymer backbone through the ring-opening polymerization of VDO is of particular interest for drug development. Polymers containing hydrolytically labile ester or acetal bonds are often biodegradable, which is a highly desirable characteristic for many biomedical applications.[16][17][18]

Potential Applications:

-

Drug Delivery Vehicles: The resulting polyesters or poly(ester-co-acetals) could be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[19][20][21][22] The degradation of the polymer matrix would lead to the gradual release of the encapsulated drug.

-

Biodegradable Scaffolds for Tissue Engineering: The biocompatible and biodegradable nature of these polymers could make them suitable for fabricating scaffolds that support cell growth and tissue regeneration, eventually degrading as new tissue is formed.

-

Functional Excipients: Copolymers of VDO with other monomers could be designed to have specific properties, such as mucoadhesion or stimuli-responsiveness (e.g., pH-sensitive degradation of the acetal linkages), making them useful as advanced excipients in drug formulations.

Conclusion and Future Outlook

2-Vinyl-1,3-dioxolane stands as a monomer with significant, yet not fully tapped, potential. The competition between vinyl addition and ring-opening polymerization offers a versatile platform for the synthesis of a variety of polymer architectures. While the cationic polymerization of VDO provides a route to polymers with in-chain ester groups, the exploration of its radical ring-opening polymerization, particularly in a controlled manner, could unlock new possibilities for creating well-defined, degradable materials. For researchers in drug development, the polymers derived from VDO represent a promising class of materials for creating advanced drug delivery systems and other biomedical devices. Further research focusing on the precise control of the polymerization pathways and a thorough evaluation of the biocompatibility and degradation kinetics of poly(VDO) and its copolymers will be crucial in translating the potential of this versatile monomer into tangible applications.

References

-

Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-176. [Link]

-

Zhang, Y., Liu, J., & Li, B. G. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 508. [Link]

-

Franta, E., Reibel, L., & Penczek, S. (1976). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Journal of Polymer Science: Polymer Symposia, 56(1), 139-147. [Link]

-

Acar, M. H. (2007). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. [Link]

-

Zhang, Y., & Zhang, Y. (2018). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry, 9(34), 4383-4388. [Link]

-

Reddy, B. S. R., & Arunarani, R. (2014). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 4(1), 1-8. [Link]

-

Azuma, J., Kanazawa, A., & Aoshima, S. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules, 55(15), 6433-6443. [Link]

-

Miyake, G. M., & Chen, E. Y. X. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(42), 18123-18133. [Link]

-

Sabatini, V., Gazzotti, S., Farina, H., Camazzola, S., & Ortenzi, M. A. (2017). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ChemistrySelect, 2(33), 10748-10753. [Link]

-

Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Knaus, S., & Koinig, G. (2024). Novel thermal initiator systems for radical induced cationic frontal polymerization. reposiTUm. [Link]

-

Dragan, E. S., & Apopei Loghin, D. F. (2022). Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. Polymers, 14(19), 3986. [Link]

-

Park, K. (n.d.). Biodegradable Polymers for Drug Delivery Systems. [Link]

-

Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. [Link]

-

Satoh, K., & Kamigaito, M. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. Angewandte Chemie International Edition, 58(3), 850-854. [Link]

-

İlter, Z., Şen, M., & Hazer, B. (2016). Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. Journal of the Chemical Society of Pakistan, 38(4). [Link]

-

Wei, X., Gong, C., & Gou, M. (2016). Biodegradable poly(epsilon-caprolactone)-poly(ethylene glycol) copolymers as drug delivery system. Journal of Controlled Release, 224, 1-13. [Link]

-

Shlieout, G., & Arnold, K. (2015). Controlled Release: A New Paradigm with Polyvinyl Acetate Polymer. American Pharmaceutical Review. [Link]

-

Dey, P., & Satoh, K. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2(4), 266-279. [Link]

-

Coşkun, M., Ahmedzade, M., & Özdemir, E. (1998). Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers. Polymer, 39(22), 5439-5443. [Link]

-

Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. [Link]

-

Singh, R., & Lillard, J. W. (2022). Biodegradable Polymers in Drug Delivery: A Detailed Review. Asian Journal of Pharmaceutical Research, 12(1), 56-63. [Link]

-

Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]

-

Karayilan, M., & Uguz, C. (2021). Polyvinyl alcohol-poly acrylic acid bilayer oral drug delivery systems: A comparison between thin films and inverse double network bilayers. International Journal of Pharmaceutics, 609, 121159. [Link]

-

Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]

-

Al Malyan, M., & Al-Mulla, E. A. J. (2018). Recent Developments in Cyclic Acetal Biomaterials for Tissue Engineering Applications. Journal of Polymers and the Environment, 26(7), 3045-3066. [Link]

-

Saini, S., Khan, S. R., Gour, N. K., Deka, R. C., & Jain, S. L. (2022). Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. The Royal Society of Chemistry. [Link]

-

El-Feky, G. S., & El-Banna, H. A. (2021). Handsheet Coated by Polyvinyl Acetate as a Drug Release System. Journal of Applied Polymer Science, 138(23), 50529. [Link]

-

AZoM. (2023). Biodegradable Polymers for Controlled Drug Release. [Link]

-

Spectrometrics. (n.d.). New GPC-IR Analysis of Polymeric Excipients in Pharmaceutical Formulations. [Link]

-

Shapiro, Y. E. (1993). Analysis of chain microstructure by 1H and 13C NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 25(1-3), 1-133. [Link]

-

Li, W., Tang, B., & Zhang, R. (2013). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry, 4(18), 4874-4881. [Link]

-

Capitani, D., Segre, A. L., & Blicharski, J. S. (2000). Solid-State 13C NMR Study of Poly(vinyl alcohol) Gels. Macromolecules, 33(23), 8643-8650. [Link]

-

Wanasathop, A., Li, S. K., & Loftsson, T. (2024). Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. International Journal of Pharmaceutics, 649, 123659. [Link]

-

The Organic Chemistry Tutor. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization [Video]. YouTube. [Link]

-

Cobo, M. G., & Khurana, M. (2025). Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. Analytical Chemistry. [Link]

-

Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

Sources

- 1. 2-Vinyl-1,3-dioxolan 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 8. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 10. rsc.org [rsc.org]

- 11. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 15. tandfonline.com [tandfonline.com]

- 16. kinampark.com [kinampark.com]

- 17. asianjpr.com [asianjpr.com]

- 18. azom.com [azom.com]

- 19. Recent Advances in Poly(vinyl alcohol)-Based Hydrogels [mdpi.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Polyvinyl alcohol-poly acrylic acid bilayer oral drug delivery systems: A comparison between thin films and inverse double network bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Parameters of 2-Vinyl-1,3-dioxolane Polymerization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Thermodynamic Landscape of Polymerization

The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the fundamental equation:

ΔG_p = ΔH_p - TΔS_p [1]

For a polymerization to be thermodynamically favorable, ΔG_p must be negative. Let's dissect the components:

-

Enthalpy of Polymerization (ΔH_p): This term represents the heat evolved or absorbed during polymerization. In the case of vinyl monomers like VDO, the primary contribution to the enthalpy change is the conversion of a weaker π-bond in the vinyl group to a more stable σ-bond in the polymer backbone. This process is generally exothermic, resulting in a negative ΔH_p. For typical vinyl polymerizations, this value is often in the range of -84 kJ/mol (-20 kcal/mol).[2]

-

Entropy of Polymerization (ΔS_p): Entropy is a measure of the disorder or randomness of a system. The polymerization process, which involves the linking of many small, independent monomer molecules into a much larger, more ordered macromolecular chain, results in a significant decrease in translational and rotational degrees of freedom. Consequently, the entropy change for polymerization is almost always negative.

The interplay of these two factors is crucial. The exothermic nature of vinyl polymerization (negative ΔH_p) drives the reaction forward, while the decrease in entropy (negative ΔS_p) opposes it. At a certain temperature, these two factors balance each other out, leading to a state of equilibrium.

Polymerization of 2-Vinyl-1,3-dioxolane: A Mechanistic Overview

2-Vinyl-1,3-dioxolane is known to undergo cationic polymerization. The reaction is typically initiated by Lewis acids or other cationic initiators at low temperatures.[3] A key feature of VDO polymerization is the potential for a competing reaction pathway involving the dioxolane ring.

Under certain cationic conditions, particularly at very low temperatures (e.g., -78°C or -130°C), a portion of the monomer units can undergo a ring-opening isomerization via a hydride shift mechanism, leading to the incorporation of ester units into the polymer backbone.[3] This dual-mode polymerization adds a layer of complexity to the thermodynamic analysis, as the overall heat of polymerization will be a composite of both the vinyl polymerization and the ring-opening isomerization.

Diagram: Polymerization Pathways of 2-Vinyl-1,3-dioxolane

Caption: Cationic polymerization pathways for 2-Vinyl-1,3-dioxolane.

The Concept of Ceiling Temperature (T_c)

The ceiling temperature is the critical temperature at which the rate of polymerization and the rate of depolymerization are equal.[1] At this temperature, the Gibbs free energy of polymerization is zero (ΔG_p = 0). Above the T_c, depolymerization is favored, and below it, polymerization is favored. The ceiling temperature can be calculated as:

T_c = ΔH_p / ΔS_p

For many common vinyl polymers, the T_c is quite high, meaning that at ordinary temperatures, the equilibrium lies far in favor of the polymer.[1] However, for monomers with significant steric hindrance, the T_c can be much lower. While the specific T_c for 2-Vinyl-1,3-dioxolane has not been reported, its determination is crucial for defining the viable temperature range for polymerization and for understanding the thermal stability of the resulting polymer.

Experimental Determination of Thermodynamic Parameters

Due to the absence of published thermodynamic data for the homopolymerization of 2-Vinyl-1,3-dioxolane, experimental determination is necessary. The following sections outline established protocols that can be adapted for this purpose.

Calorimetric Determination of the Enthalpy of Polymerization (ΔH_p)

Reaction calorimetry, particularly using a Differential Scanning Calorimeter (DSC), is a powerful technique for directly measuring the heat evolved during polymerization.